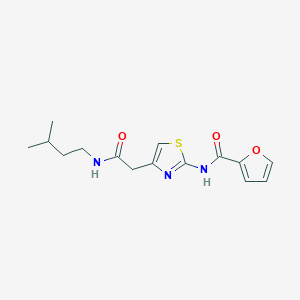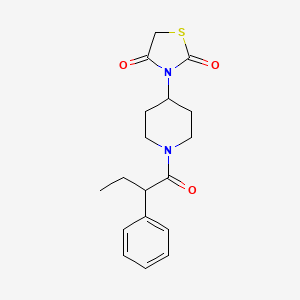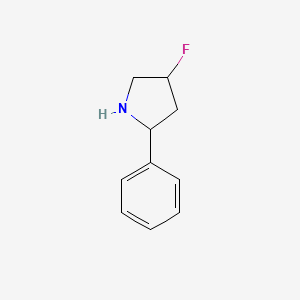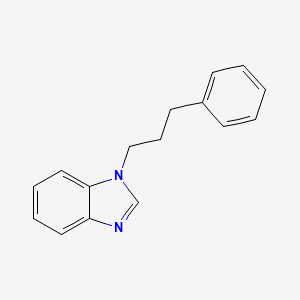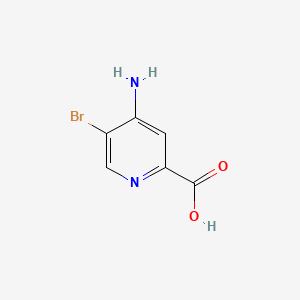
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as CPP-115, is a synthetic compound that belongs to the class of oxalamides. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD).
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Crystal Structure Analysis
Studies have been conducted on similar compounds to determine their crystal structures, aiding in understanding their conformation and chemical behavior. For example, the analysis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has provided insights into its conformation, which is crucial for designing compounds with desired biological activities (Ozbey, Kuş, & Göker, 2001).
Synthetic Routes
Research on the synthesis of similar compounds offers valuable insights into developing novel synthetic methodologies that can be applied to a wide range of chemical entities. The preparation of 1-Methyl-3-Phenylpiperazine from ethyl α-Bromophenylacetate and ethylenediamine presents a methodological approach that could be adapted for synthesizing structurally related compounds (Yan Zhao-huaa, 2012).
Biological Activities and Applications
Antimicrobial and Antitubercular Activities
The search for new antimicrobial and antitubercular agents has led to the synthesis and evaluation of fluorinated compounds and piperazine derivatives. For instance, certain fluoroquinolone derivatives have shown promising antimycobacterial and cytotoxic activities, highlighting their potential as therapeutic agents against tuberculosis and other bacterial infections (Sheu et al., 2003).
Neurokinin-1 Receptor Antagonists
Compounds containing piperazine units have been explored for their potential in treating various psychiatric disorders. A specific compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, is a high-affinity, orally active neurokinin-1 receptor antagonist with significant implications for treating depression and emesis (Harrison et al., 2001).
Cancer Therapeutics
The development of kinase inhibitors targeting EGFR mutations showcases the application of compounds with methylpiperazin-1-yl groups in oncology. Structural optimization of such compounds has led to new classes of reversible kinase inhibitors with significant antitumor potency, exemplifying their importance in treating non-small-cell lung cancer (Yang et al., 2012).
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O2/c1-24-10-12-25(13-11-24)18(15-6-8-16(21)9-7-15)14-22-19(26)20(27)23-17-4-2-3-5-17/h6-9,17-18H,2-5,10-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPNTFAIRQYCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927428.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)
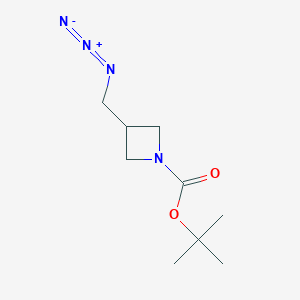

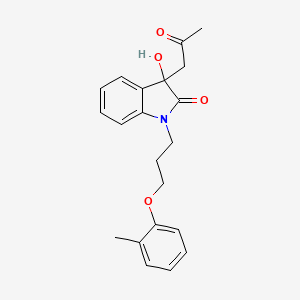
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)
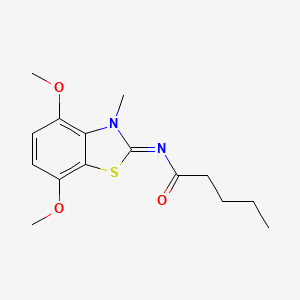
![7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)
